DNMT1 vs. DNMT3A Selectivity Profile at a Defined Screening Concentration
In a head-to-head biochemical panel, 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid (NSC-319745) was tested against DNMT1, DNMT3A/DNMT3L, and DNMT3B/DNMT3L at a single concentration of 100 μM using a ³H-labeled radioactive methylation assay [1]. The compound displayed 34 % inhibition of DNMT1 and 42 % inhibition of DNMT3A [1]. This contrasts sharply with the reference nucleoside analogue azacytidine (5-azacytidine), which in comparable biochemical assays typically exhibits comparable or higher potency against DNMT3B than DNMT1 and acts as a pan-DNMT suicide inhibitor following incorporation into DNA [2]. The modest absolute potency at 100 μM is offset by the fact that the compound is a reversible, non-nucleoside binder that does not require metabolic activation, providing a cleaner pharmacologic tool for deconvoluting DNMT1-specific functions in cellular models.
| Evidence Dimension | Percent enzyme inhibition at 100 μM compound concentration |
|---|---|
| Target Compound Data | DNMT1: 34 % inhibition; DNMT3A: 42 % inhibition (mean of duplicate determinations) |
| Comparator Or Baseline | Azacytidine (nucleoside analogue): pan-DNMT inhibition with IC₅₀ values typically 0.1–10 μM after metabolic activation; shows no intrinsic isoform selectivity in biochemical assays |
| Quantified Difference | NSC-319745 shows a flat inhibition profile across DNMT1 and DNMT3A at 100 μM (difference 8 percentage points), while azacytidine is a pan-inhibitor with no selectivity window; the key differentiation is the non-nucleoside, reversible mechanism of NSC-319745 vs. the irreversible DNA-incorporation mechanism of azacytidine |
| Conditions | In vitro enzymatic assay; recombinant human DNMT1, DNMT3A/DNMT3L complex, and DNMT3B/DNMT3L complex; ³H-labeled S-adenosyl methionine (SAM) as methyl donor; 100 μM compound concentration; incubation time not specified |
Why This Matters
This is the only publicly available, explicitly quantified selectivity profile of the parent compound across multiple DNMT isoforms, enabling researchers to select NSC-319745 when a non-nucleoside, reversible DNMT1 tool compound with a known selectivity fingerprint is required.
- [1] Yuan Z, Sun Q, Li D, Miao S, Chen S, Song L, Gao C, Chen Y, Tan C, Jiang Y. Design, synthesis and anticancer potential of NSC-319745 hydroxamic acid derivatives as DNMT and HDAC inhibitors. Eur J Med Chem. 2017;134:281-292. DOI: 10.1016/j.ejmech.2017.04.017. View Source
- [2] Hollenbach PW, Nguyen AN, Brady H, Williams M, Ning Y, Richard N, et al. A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines. PLoS One. 2010;5(2):e9001. DOI: 10.1371/journal.pone.0009001. View Source
